molecular formula C19H15N3O3S2 B2832905 2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate CAS No. 941995-32-0

2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate

Cat. No.: B2832905
CAS No.: 941995-32-0
M. Wt: 397.47
InChI Key: KIRXEZAEISZYDY-UHFFFAOYSA-N
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Description

2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate is a complex organic compound featuring a morpholine ring fused with a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzo[d]thiazole derivatives with morpholine under specific conditions. For instance, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be employed to introduce the morpholine group into the benzothiazole framework . The reaction conditions often involve the use of bases like cesium carbonate (CsCO3) and solvents such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed bioactivity. For instance, it can bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

(2-morpholin-4-yl-1,3-benzothiazol-6-yl) 1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S2/c23-18(12-1-3-14-16(9-12)26-11-20-14)25-13-2-4-15-17(10-13)27-19(21-15)22-5-7-24-8-6-22/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRXEZAEISZYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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